molecular formula C19H20N2O3S B2490289 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole CAS No. 1105224-56-3

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Cat. No.: B2490289
CAS No.: 1105224-56-3
M. Wt: 356.44
InChI Key: OUJTWWTVMWLBOB-UHFFFAOYSA-N
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Description

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole is a synthetic organic compound belonging to the oxadiazole family. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by its unique structure, which includes a methylphenyl group and a trimethylbenzenesulfonyl group.

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be used as a drug, its mechanism of action would depend on the biological target it interacts with.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylbenzohydrazide with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the desired oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced oxadiazole derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
  • 3-(3-methylphenyl)-5-[(2,4,6-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole
  • 3-(3-methylphenyl)-5-[(2,4-dimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole

Uniqueness

The uniqueness of 3-(3-methylphenyl)-5-[(2,4,5-trimethylbenzenesulfonyl)methyl]-1,2,4-oxadiazole lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethylbenzenesulfonyl group can enhance its stability and solubility, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-methylphenyl)-5-[(2,4,5-trimethylphenyl)sulfonylmethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-6-5-7-16(8-12)19-20-18(24-21-19)11-25(22,23)17-10-14(3)13(2)9-15(17)4/h5-10H,11H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUJTWWTVMWLBOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=C(C=C(C(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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